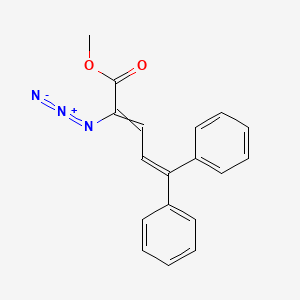![molecular formula C11H17LiO2 B14291748 Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- CAS No. 112947-73-6](/img/structure/B14291748.png)
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- is an organolithium compound that features a tetrahydropyranyl group attached to a hexynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- typically involves the reaction of a tetrahydropyranyl-protected alkyne with a lithium reagent. One common method is the reaction of 6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexyne with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction. Substitution reactions often involve electrophiles like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]- involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to create complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-: Unique due to the presence of both a tetrahydropyranyl group and a hexynyl chain.
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-: Similar structure but with a shorter alkyne chain.
Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-octynyl]-: Similar structure but with a longer alkyne chain.
Properties
CAS No. |
112947-73-6 |
|---|---|
Molecular Formula |
C11H17LiO2 |
Molecular Weight |
188.2 g/mol |
IUPAC Name |
lithium;2-hex-5-ynoxyoxane |
InChI |
InChI=1S/C11H17O2.Li/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;/h11H,3-10H2;/q-1;+1 |
InChI Key |
LFXKLRWXQWSZMR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)





![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)
![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)




